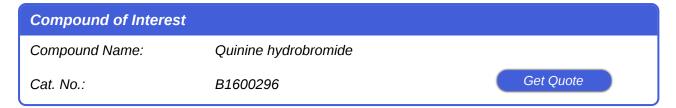


An In-Depth Technical Guide to the Physical Properties of Quinine Hydrobromide Powder

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **quinine hydrobromide** powder, a critical aspect for its handling, formulation, and bioavailability. The information presented herein is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

General Characteristics

Quinine hydrobromide is the hydrobromide salt of quinine, an alkaloid originally derived from the bark of the Cinchona tree. It is utilized in the pharmaceutical industry for its antimalarial, antipyretic, and analgesic properties. As a powder, its physical characteristics are paramount for formulation development, ensuring dose uniformity, stability, and therapeutic efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of **quinine hydrobromide** powder is presented in the table below. These properties are fundamental to understanding the behavior of the powder during various pharmaceutical processing steps.



Property	Value
Molecular Formula	C20H25BrN2O2
Molecular Weight	405.34 g/mol [1]
Appearance	White to yellowish crystalline powder
Melting Point	81-82 °C

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and bioavailability. **Quinine hydrobromide** exhibits the following solubility characteristics:

Solvent	Solubility
Water	Soluble
Ethanol	Very soluble[2]

While qualitative descriptors are available, precise quantitative solubility data (e.g., in g/100 mL) at standard temperatures are not consistently reported in publicly available literature. It is recommended that researchers determine the solubility experimentally for specific formulation requirements.

Experimental Protocols

The determination of the physical properties of **quinine hydrobromide** powder relies on standardized experimental procedures. Below are detailed methodologies for key analyses.

Melting Point Determination (Capillary Method)

The melting point of **quinine hydrobromide** powder can be determined using the capillary method, a widely accepted technique in pharmaceutical analysis.

Principle: This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.



Apparatus:

- Melting point apparatus with a heating block and temperature probe
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **quinine hydrobromide** powder is completely dry. If necessary, gently grind the powder to a fine consistency using a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.
- Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.
- Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. Set the initial temperature to approximately 10-15°C below the expected melting point. c. Heat at a rate of approximately 10°C per minute until the temperature is about 5°C below the expected melting point. d. Reduce the heating rate to 1-2°C per minute to allow for accurate observation. e. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is



then determined.

Apparatus:

- Conical flasks with stoppers
- Orbital shaker or magnetic stirrer with a temperature-controlled environment
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation of Saturated Solution: a. Add an excess amount of **quinine hydrobromide** powder to a known volume of the desired solvent (e.g., water, ethanol) in a conical flask. The presence of undissolved solid is essential to ensure saturation. b. Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C). c. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Withdrawal and Filtration: a. Allow the suspension to settle for a short period. b.
 Withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a membrane filter (e.g., 0.45 μm) to remove any undissolved solid. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.
- Analysis: a. Accurately dilute the filtered saturated solution with the solvent. b. Determine the
 concentration of quinine hydrobromide in the diluted solution using a validated analytical
 method, such as HPLC or UV-Vis spectrophotometry. c. Calculate the original concentration
 in the saturated solution, which represents the solubility of the compound.

Structural and Thermal Analysis

Further characterization of the solid-state properties of **quinine hydrobromide** powder can be achieved through techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). While specific experimental data for **quinine hydrobromide** is



not readily available in the public domain, the general principles of these techniques are described below.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for determining the crystalline or amorphous nature of a powder and for identifying different polymorphic forms. The diffraction pattern is a unique fingerprint of the crystalline structure.

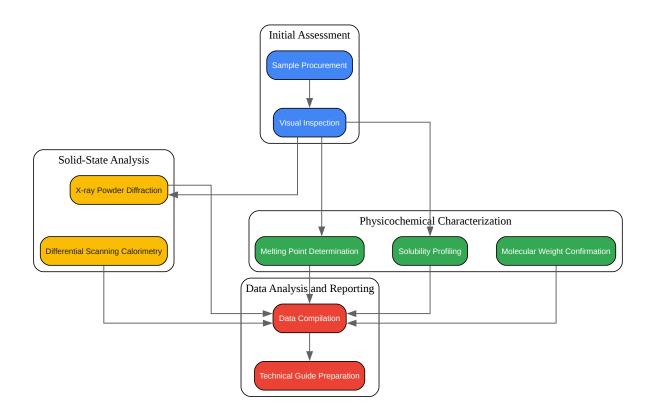
Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal events, such as melting, crystallization, and glass transitions, as a function of temperature. A DSC thermogram provides information on the melting point, heat of fusion, and the presence of polymorphs or solvates. For instance, a study on quinine hydrochloride, a related salt, utilized DSC to characterize its thermal behavior.

Experimental Workflow Visualization

The logical flow for the physical characterization of a pharmaceutical powder like **quinine hydrobromide** can be visualized to guide the experimental process.





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Workflow for Physical Characterization

This guide provides foundational information on the physical properties of **quinine hydrobromide** powder. For specific applications, it is imperative that researchers and drug development professionals conduct their own detailed experimental characterization.



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